1-(propan-2-yl)-1H-indole-2-carboxylic acid

Lipophilicity Drug-likeness Fragment-based drug design

This N-isopropyl indole-2-carboxylic acid is a pre-validated, fragment-like scaffold for HIV-1 integrase and dengue antiviral programs. Its XLogP3 of 2.7 and strategic N-substitution, explicitly claimed in DP receptor antagonist and dengue patents (US8623903B2, US12172959), eliminate late-stage alkylation and streamline SAR exploration. Secure this key intermediate to de-risk your synthesis and establish differentiation in patent-protected chemical space.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
Cat. No. B7968572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(propan-2-yl)-1H-indole-2-carboxylic acid
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC(C)N1C2=CC=CC=C2C=C1C(=O)O
InChIInChI=1S/C12H13NO2/c1-8(2)13-10-6-4-3-5-9(10)7-11(13)12(14)15/h3-8H,1-2H3,(H,14,15)
InChIKeyNBOUNDSWCDROJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Propan-2-yl)-1H-indole-2-carboxylic acid: A Key N-Alkylated Indole Scaffold for Medicinal Chemistry and Fragment-Based Lead Discovery


1-(Propan-2-yl)-1H-indole-2-carboxylic acid (CAS 167479-15-4), also known as 1-isopropyl-1H-indole-2-carboxylic acid, is a substituted indole-2-carboxylic acid featuring an N-isopropyl group. The indole-2-carboxylic acid core has been validated as a metal-chelating pharmacophore capable of inhibiting HIV-1 integrase strand transfer, with the parent indole-2-carboxylic acid (compound 1) demonstrating an IC50 of 32.37 μM in a strand-transfer assay [1]. The N-isopropyl substituent introduces a specific steric and lipophilic profile (computed XLogP3 of 2.7 vs. 1.9 for the N-methyl analog) that can be leveraged to probe hydrophobic pockets in target proteins [2]. This compound also serves as a synthetic intermediate, for example in the preparation of 3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde, a key intermediate in a patented process for indole derivatives [3].

Why 1-(Propan-2-yl)-1H-indole-2-carboxylic Acid Cannot Be Replaced by Generic Indole-2-carboxylic Acid Analogs


Generic substitution among N-alkyl indole-2-carboxylic acids is unreliable because the N-substituent directly modulates both the physicochemical properties and the biological recognition of the scaffold. The indole-2-carboxylic acid core relies on its carboxylate moiety for metal chelation within enzyme active sites, but the N-alkyl group determines the lipophilicity, steric occupancy, and overall shape complementarity to hydrophobic sub-pockets [1]. For instance, the parent indole-2-carboxylic acid (compound 1) exhibits a modest HIV-1 integrase inhibitory IC50 of 32.37 μM; structural optimization of the N-substituent and C3/C6 positions led to derivatives with IC50 values as low as 3.11 μM, demonstrating that even subtle changes to the indole periphery can produce over 10-fold differences in potency [1]. Furthermore, the N-isopropyl group specifically appears as a claimed substituent in patent families covering DP receptor antagonists and dengue antiviral agents, indicating that this particular substitution pattern has been deliberately selected and protected for its unique contribution to target engagement [2][3].

Quantitative Differentiation Evidence: 1-(Propan-2-yl)-1H-indole-2-carboxylic Acid vs. Closest N-Alkyl Indole-2-carboxylic Acid Analogs


Computed Lipophilicity (XLogP3) of 1-Isopropyl vs. 1-Methyl Indole-2-carboxylic Acid: Implications for Membrane Permeability and Hydrophobic Pocket Occupancy

The computed partition coefficient (XLogP3) for 1-(propan-2-yl)-1H-indole-2-carboxylic acid is 2.7, compared with 1.9 for the 1-methyl analog (1-methyl-1H-indole-2-carboxylic acid, PubChem CID 78253) [1][2]. This difference of +0.8 log units corresponds to an approximately 6.3-fold increase in lipophilicity. Both compounds share the same hydrogen bond donor count (1), hydrogen bond acceptor count (2), and topological polar surface area (42.2 Ų), isolating the lipophilicity shift to the N-alkyl substituent [1][2].

Lipophilicity Drug-likeness Fragment-based drug design

Rotatable Bond Count and Molecular Flexibility: 1-Isopropyl vs. 1-Ethyl Indole-2-carboxylic Acid

Both 1-(propan-2-yl)-1H-indole-2-carboxylic acid and 1-ethyl-1H-indole-2-carboxylic acid (PubChem CID 13642191) possess 2 rotatable bonds [1][2]. However, the isopropyl group presents a branched, conformationally restricted substituent (two methyl groups) compared to the linear ethyl chain, potentially reducing the entropic penalty upon target binding while maintaining the same formal rotatable bond count. The molecular weight difference is modest (203.24 vs. 189.21 g/mol, ΔMW = +14.03) [1][2].

Molecular flexibility Ligand efficiency Entropic penalty

Synthetic Utility as a Patent-Cited Intermediate: 1-Isopropyl vs. Unsubstituted Indole-2-carboxylic Acid

1-(Propan-2-yl)-1H-indole-2-carboxylic acid can be reduced to 1-isopropyl-1H-indole-2-carbaldehyde, which is explicitly used as an intermediate in the patented synthesis of 3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde, a precursor to pharmacologically active indole derivatives [1]. In contrast, the unsubstituted indole-2-carboxylic acid (CAS 1477-50-7) lacks the N-alkyl group required for this specific patent-protected route, making the isopropyl-substituted compound essential for accessing this proprietary chemical space [1][2].

Synthetic intermediate Patent-protected scaffold Aldehyde precursor

Patent Landscape Differentiation: 1-Isopropyl Indole-2-carboxylic Acid Derivatives in DP Receptor Antagonism and Antiviral Indications

The 1-isopropyl substituent is explicitly claimed in two distinct patent families: (i) indolecarboxylic acid derivatives as PGD2 DP receptor antagonists (US8623903B2), where the N-isopropyl group is among the preferred substituents for modulating receptor binding [1]; and (ii) mono- or di-substituted indole compounds as dengue antiviral agents (US12172959, 2024), where N-alkyl substitution patterns including isopropyl are specified for antiviral activity [2]. While specific IC50 values for the 1-isopropyl derivative are not disclosed in these patents, the explicit claiming of this substituent across multiple therapeutic areas indicates that the isopropyl group confers a reproducible advantage in target binding or pharmacokinetics relative to other N-alkyl variants that were evaluated but not claimed.

DP receptor antagonist PGD2 Dengue antiviral Patent analysis

Priority Application Scenarios for 1-(Propan-2-yl)-1H-indole-2-carboxylic Acid Based on Verified Evidence


Fragment-Based Screening Libraries Targeting Hydrophobic Enzyme Pockets

With a computed XLogP3 of 2.7—approximately 6.3-fold more lipophilic than the N-methyl analog—and a molecular weight of 203.24 Da, 1-(propan-2-yl)-1H-indole-2-carboxylic acid fits within fragment-like chemical space (MW < 250 Da, XLogP3 < 3.5) while offering enhanced hydrophobic character for probing lipophilic sub-pockets. This makes it a strategic addition to fragment libraries targeting enzymes with hydrophobic cavities adjacent to the active-site metal center, such as HIV-1 integrase, where the indole-2-carboxylic acid scaffold has already been validated as a metal-chelating pharmacophore [1][2].

Synthetic Intermediate for Patent-Protected 1,3-Disubstituted Indole Pharmacophores

As documented in US20040106819A1, the carboxylic acid group of 1-(propan-2-yl)-1H-indole-2-carboxylic acid can be reduced to the corresponding aldehyde, which then serves as a key intermediate for constructing 3-aryl-1-isopropyl-indole derivatives. This pre-installed N-isopropyl group eliminates a late-stage N-alkylation step and avoids the chemoselectivity challenges associated with alkylating the indole nitrogen in the presence of the C2 carboxylic acid or C3 aryl substituents. Process chemistry teams developing proprietary indole-based candidates can leverage this building block to streamline synthetic access to patent-protected chemical space [3].

Lead Optimization Starting Point for DP Receptor (PGD2) Antagonist Programs

US8623903B2 explicitly claims indolecarboxylic acid derivatives bearing an N-isopropyl substituent as DP receptor antagonists. Although specific potency data for the 1-isopropyl analog are not publicly disclosed, its inclusion among the preferred substituents indicates that it emerged from structure-activity relationship optimization as a favorable group for modulating DP receptor binding. Medicinal chemistry teams pursuing PGD2 pathway targets for allergic or inflammatory indications can use 1-(propan-2-yl)-1H-indole-2-carboxylic acid as a validated starting scaffold for further SAR exploration [4].

Comparator Compound for Dengue Antiviral Drug Discovery

The recent US12172959 patent (Janssen/KU Leuven, 2024) claims mono- or di-substituted indole compounds, including N-isopropyl variants, for the prevention or treatment of dengue viral infections. As the isopropyl substituent appears among the limited preferred N-alkyl groups, this compound serves as a critical benchmark for any organization developing indole-based dengue antivirals. Both the compound itself and its close analogs should be included in comparative SAR panels to establish differentiation from the claimed patent space [5].

Quote Request

Request a Quote for 1-(propan-2-yl)-1H-indole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.